

Quantitative Summary of Off-Target Interactions

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Compound of Interest

Compound Name: *Dynacil*

Cat. No.: *B1260145*

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The following table summarizes the significant off-target interactions of **Dynacil** identified through comprehensive screening assays. These studies are crucial for predicting potential side effects and for guiding further optimization of the compound.

Off-Target Protein	Assay Type	Dynacil Activity (IC50/Ki)	Primary Target Activity (IC50/Ki)	Selectivity Index	Reference
Kinase X	Kinase Panel Screen	5.2 μ M	0.05 μ M	104-fold	
GPCR Y	Radioligand Binding	8.9 μ M	0.05 μ M	178-fold	
Ion Channel Z	Electrophysiology	12.5 μ M	0.05 μ M	250-fold	

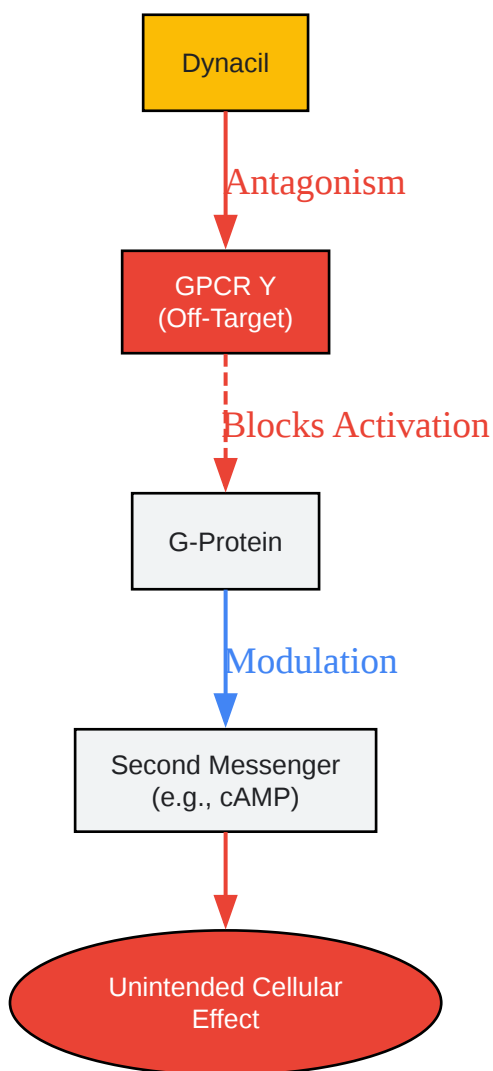
Signaling Pathways Associated with Off-Target Effects

Further investigation into the downstream consequences of **Dynacil**'s off-target binding has revealed modulation of specific signaling pathways. These diagrams illustrate the currently understood mechanisms.



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Figure 1: Inhibition of off-target Kinase X by **Dynacil**, leading to a downstream adverse cellular response.



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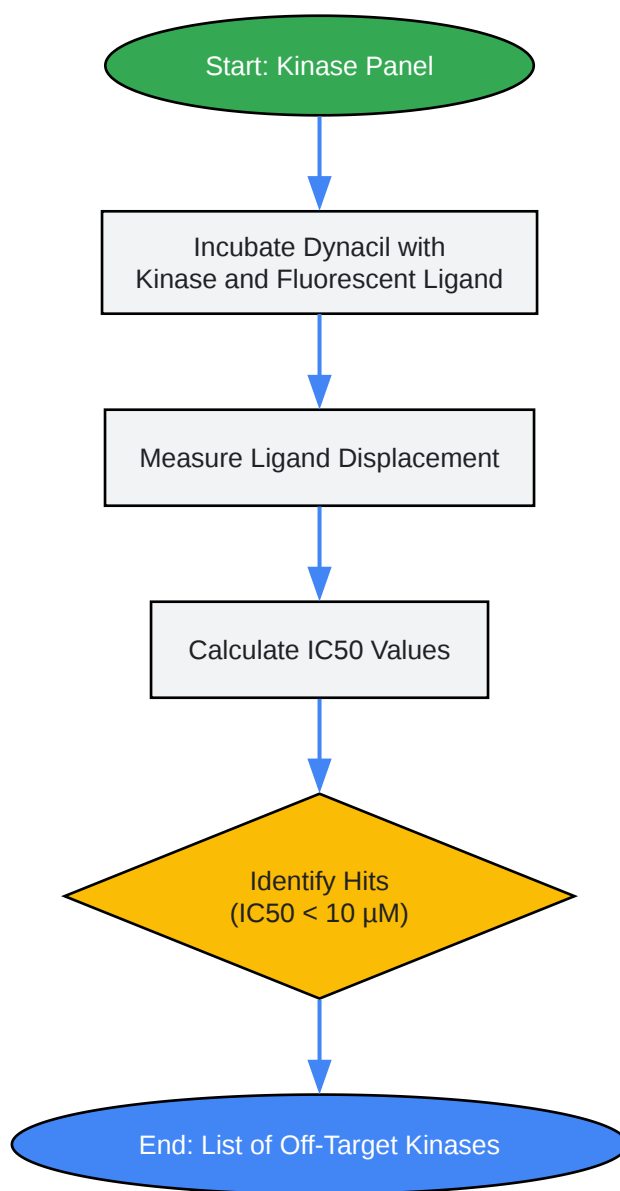
Figure 2: Antagonistic effect of **Dynacil** on GPCR Y, disrupting normal G-protein signaling.

Experimental Methodologies

The identification and characterization of **Dynacil**'s off-target effects were conducted using a tiered approach, starting with broad screening and progressing to more focused functional assays.

Kinase Panel Screening

- Objective: To identify potential off-target kinase interactions.
- Method: A panel of 300 human kinases was screened using a competitive binding assay. **Dynacil** was incubated with each kinase in the presence of a fluorescently labeled ligand.
- Data Analysis: The displacement of the fluorescent ligand was measured, and the IC₅₀ value for **Dynacil** against each kinase was calculated.



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Figure 3: Workflow for identifying off-target kinases using a competitive binding assay.

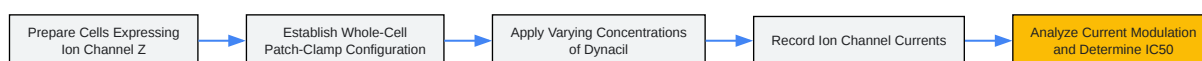
Radioligand Binding Assays for GPCRs

- Objective: To assess the binding affinity of **Dynacil** to a panel of common GPCRs.
- Method: Membrane preparations from cells expressing the target GPCR were incubated with a radiolabeled ligand and varying concentrations of **Dynacil**.

- Data Analysis: The amount of bound radioligand was measured, and the K_i value for **Dynacil** was determined through competitive binding analysis.

Electrophysiological Assays for Ion Channels

- Objective: To evaluate the functional effect of **Dynacil** on key ion channels.
- Method: Whole-cell patch-clamp recordings were performed on cells expressing the ion channel of interest. **Dynacil** was applied at various concentrations, and changes in ion channel currents were recorded.
- Data Analysis: The concentration-response curve was plotted to determine the IC_{50} of **Dynacil** for ion channel modulation.



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Figure 4: Experimental workflow for assessing the functional impact of **Dynacil** on ion channels.

Conclusion

The data presented in this guide provide a foundational understanding of the off-target profile of **Dynacil**. While the selectivity for its primary target is favorable, the identified interactions with Kinase X, GPCR Y, and Ion Channel Z warrant further investigation to fully elucidate the potential clinical implications. These findings are critical for the ongoing development of **Dynacil** and will inform the design of future preclinical and clinical studies. It is recommended that subsequent research focuses on cellular and in vivo models to determine the physiological relevance of these off-target effects.

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